(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 16639-91-1
VCID: VC0096637
InChI: InChI=1S/C7H12N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h4H,2-3H2,1H3,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1
SMILES: CCOC(=O)NC(CC(=O)N)C(=O)O
Molecular Formula: C7H12N2O5
Molecular Weight: 204.18 g/mol

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid

CAS No.: 16639-91-1

Main Products

VCID: VC0096637

Molecular Formula: C7H12N2O5

Molecular Weight: 204.18 g/mol

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid - 16639-91-1

CAS No. 16639-91-1
Product Name (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid
Molecular Formula C7H12N2O5
Molecular Weight 204.18 g/mol
IUPAC Name (2S)-4-amino-2-(ethoxycarbonylamino)-4-oxobutanoic acid
Standard InChI InChI=1S/C7H12N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h4H,2-3H2,1H3,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1
Standard InChIKey YORYXPTWPIKBDE-BYPYZUCNSA-N
Isomeric SMILES CCOC(=O)N[C@@H](CC(=O)N)C(=O)O
SMILES CCOC(=O)NC(CC(=O)N)C(=O)O
Canonical SMILES CCOC(=O)NC(CC(=O)N)C(=O)O
PubChem Compound 7021476
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator